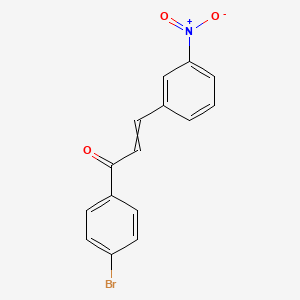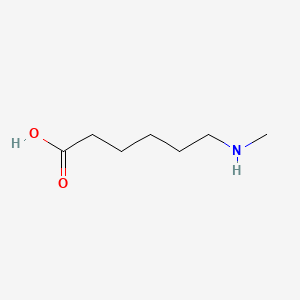
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt is a useful research compound. Its molecular formula is C17H13NNa2O8S2 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action:
Azomethine-H primarily targets boron ions . Its role is to form a complex with boron ions, which allows for their quantification and detection. Specifically, it acts as a color development agent in the determination of boron concentration, particularly in soil samples .
Mode of Action:
The interaction between Azomethine-H and boron ions occurs through the formation of a colored complex . When Azomethine-H binds to boron ions, it results in a visible color change. This colorimetric method enables the precise measurement of boron levels in aqueous solutions .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of interfering substances, can influence the accuracy and stability of the colorimetric assay using Azomethine-H. Proper calibration and control measures are essential to ensure reliable results.
Análisis Bioquímico
Biochemical Properties
Azomethine-H (monosodium) plays a crucial role in biochemical reactions, particularly in the colorimetric determination of boron. It interacts with boron to form a colored complex, which can be measured spectrophotometrically. This interaction is essential for accurately quantifying boron levels in environmental and biological samples . The compound’s ability to form stable complexes with boron makes it a valuable tool in analytical chemistry.
Cellular Effects
Azomethine-H (monosodium) has been shown to affect various cellular processes. It can influence cell function by interacting with cellular components involved in signaling pathways, gene expression, and metabolism. For instance, its interaction with boron can impact cellular metabolism by altering the availability of boron, which is a micronutrient essential for cell growth and development . Additionally, the compound’s ability to form complexes with other biomolecules may affect cellular signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of Azomethine-H (monosodium) involves its ability to form complexes with boron and other biomolecules. This interaction is facilitated by the compound’s chemical structure, which allows it to bind to boron ions and form stable complexes. These complexes can then participate in various biochemical reactions, influencing enzyme activity, gene expression, and cellular metabolism . The compound’s ability to form complexes with boron is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azomethine-H (monosodium) can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Studies have shown that Azomethine-H (monosodium) is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Azomethine-H (monosodium) can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels . Additionally, high doses of Azomethine-H (monosodium) can have toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Azomethine-H (monosodium) is involved in metabolic pathways related to boron metabolism. The compound interacts with enzymes and cofactors involved in boron transport and utilization, affecting metabolic flux and metabolite levels . Its ability to form complexes with boron ions plays a crucial role in these metabolic pathways, influencing the availability and distribution of boron within cells and tissues.
Transport and Distribution
The transport and distribution of Azomethine-H (monosodium) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on cellular processes . Its ability to form complexes with boron and other biomolecules also affects its localization and accumulation within cells.
Subcellular Localization
Azomethine-H (monosodium) exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific compartments or organelles within cells, where it can interact with enzymes and other biomolecules involved in cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations, affecting its overall function and activity.
Propiedades
Número CAS |
5941-07-1 |
|---|---|
Fórmula molecular |
C17H13NNa2O8S2 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);; |
Clave InChI |
DPUDMEQWDTZEDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.[Na].[Na] |
| 5941-07-1 | |
Descripción física |
Powder; [Alfa Aesar MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
32266-60-7 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)


![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)

![N-[(2-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1638457.png)
![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
